
1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a phenyl group and a 3,5-dimethylphenoxy group attached to the tetrazole ring
Vorbereitungsmethoden
The synthesis of 1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenol with phenyl isocyanate to form the corresponding phenyl carbamate. This intermediate is then treated with sodium azide and triethylamine in an organic solvent, such as dimethylformamide, to yield the desired tetrazole compound. The reaction conditions typically involve heating the mixture to a temperature of around 100°C for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, including its use in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical products, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- can be compared with other similar compounds, such as:
1H-Tetrazole, 5-(4-methylphenoxy)-1-phenyl-: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
1H-Tetrazole, 5-(3,4-dimethylphenoxy)-1-phenyl-: Another similar compound with a different substitution pattern on the phenoxy group.
1H-Tetrazole, 5-(3,5-dimethoxyphenoxy)-1-phenyl-: This compound has methoxy groups instead of methyl groups on the phenoxy ring.
The uniqueness of 1H-Tetrazole, 5-(3,5-dimethylphenoxy)-1-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
111969-05-2 |
|---|---|
Molekularformel |
C15H14N4O |
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
5-(3,5-dimethylphenoxy)-1-phenyltetrazole |
InChI |
InChI=1S/C15H14N4O/c1-11-8-12(2)10-14(9-11)20-15-16-17-18-19(15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI-Schlüssel |
NMNJUPPJJNGTEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2=NN=NN2C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


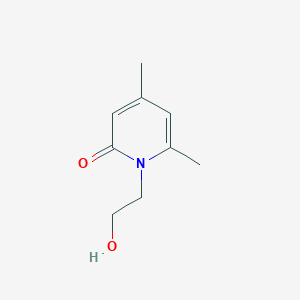

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
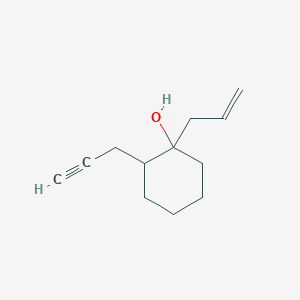
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
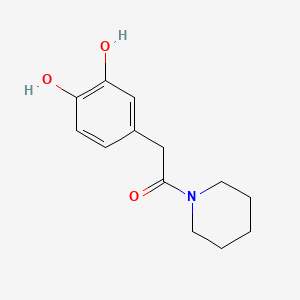
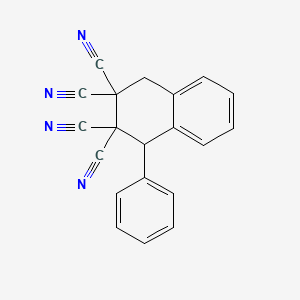
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)
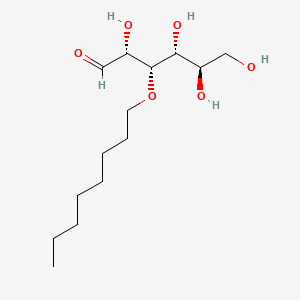
![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
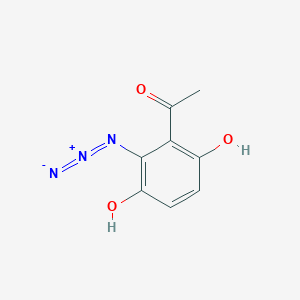
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
